N-(2-(4-(Trifluoromethoxy)phenoxy)phenyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-[4-(trifluoromethoxy)phenoxy]phenyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3/c20-19(21,22)27-15-7-5-14(6-8-15)26-17-4-2-1-3-16(17)24-18(25)13-9-11-23-12-10-13/h1-8,13,23H,9-12H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQXFVGASSHZMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC=CC=C2OC3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00727088 | |
| Record name | N-{2-[4-(Trifluoromethoxy)phenoxy]phenyl}piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919117-95-6 | |
| Record name | N-{2-[4-(Trifluoromethoxy)phenoxy]phenyl}piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Formation of N-Benzyl (or Substituted Benzyl)-4-[4-(trifluoromethoxy)phenoxy]pyridinium Salt
- React 4-[4-(trifluoromethoxy)phenoxy]pyridine with benzyl halides or substituted benzyl halides.
- Reaction conditions: Stirring in solvents like toluene or sherwood oil at reflux.
- Yield: Up to 90%, purity around 96–98%.
- Example: 2500 g of 4-[4-(trifluoromethoxy)phenoxy]pyridine reacted with 1676 g benzyl chloride gave 3700 g product with 90% yield and 98.4% purity.
Step 2: Reduction to N-Benzyl-1,2,3,6-tetrahydro-4-[4-(trifluoromethoxy)phenoxy]pyridine
- Use sodium borohydride in tetrahydrofuran at 0–15 °C.
- Quench with acetic acid, extract, and crystallize.
- Yield: Approximately 99%, purity ~96%.
- Analytical data: ESI-LR m/z 350.1 [M+H]+.
Step 3: Hydrogenation to 4-[4-(trifluoromethoxy)phenoxy]piperidinium Salt
- Catalytic hydrogenation using 10% palladium on carbon or platinum dioxide in methanol with acetic acid at 20–40 °C.
- Reaction monitored by gas chromatography until starting material <0.1%.
- Yield: 85–95%, purity >98%.
- Analytical data: ESI-LR m/z 262.1 [M+H]+; 1H NMR confirms structure.
Step 4: Alkali Treatment to Obtain 4-[4-(trifluoromethoxy)phenoxy]piperidine
- Treat piperidinium salt with aqueous sodium hydroxide or sodium carbonate at <15 °C.
- Solid precipitates, filtered, washed, and dried.
- Yield: 90–99%, purity >99%.
- Analytical data: 1H NMR and 13C NMR consistent with target; elemental analysis confirms composition.
Detailed Reaction Conditions and Yields
| Step | Reactants | Conditions | Yield (%) | Purity (%) | Key Analytical Data |
|---|---|---|---|---|---|
| 1. Pyridinium Salt Formation | 4-[4-(trifluoromethoxy)phenoxy]pyridine + Benzyl chloride | Reflux in toluene or sherwood oil, 4–16 h | 70–90 | 96.6–98.4 | 1H NMR, ESI-LR m/z 347.1 [M+H]+ |
| 2. Reduction | Pyridinium salt + NaBH4 | THF, 0–15 °C, 6 h | 99 | 96.1 | 1H NMR, ESI-LR m/z 350.1 [M+H]+ |
| 3. Hydrogenation | Tetrahydropyridine + Pd/C or PtO2 + AcOH + H2 | MeOH, 20–40 °C, until GC <0.1% | 85–95 | 98.5–99.4 | 1H NMR, ESI-LR m/z 262.1 [M+H]+ |
| 4. Alkali Treatment | Piperidinium salt + NaOH or Na2CO3 (aq) | <15 °C, stirring 1 h | 90–99 | 99.0–99.6 | 1H NMR, 13C NMR, Elemental Analysis |
Research Findings and Advantages of the Improved Method
- Cost Efficiency: Uses inexpensive raw materials such as 4-[4-(trifluoromethoxy)phenoxy]pyridine and benzyl halides.
- Operational Simplicity: Mild reaction conditions, easy handling, and low equipment requirements make it suitable for industrial scale-up.
- High Yield and Purity: The overall process yields high-purity products (>99%) with excellent yields (up to 99% in some steps).
- Purification: The method avoids problematic byproducts common in Mitsunobu or mesylation routes, simplifying purification.
- Scalability: Demonstrated on multi-kilogram scale with consistent results.
Summary Table of Key Intermediates and Final Product
| Compound | Description | Yield (%) | Purity (%) | Key Characterization |
|---|---|---|---|---|
| Formula III | N-Benzyl-4-[4-(trifluoromethoxy)phenoxy]pyridinium salt | 70–90 | 96.6–98.4 | 1H NMR, ESI-LR m/z 347.1 |
| Formula IV | N-Benzyl-1,2,3,6-tetrahydro-4-[4-(trifluoromethoxy)phenoxy]pyridine | 99 | 96.1 | 1H NMR, ESI-LR m/z 350.1 |
| Formula V | 4-[4-(trifluoromethoxy)phenoxy]piperidinium salt | 85–95 | 98.5–99.4 | 1H NMR, ESI-LR m/z 262.1 |
| Final Product | 4-[4-(trifluoromethoxy)phenoxy]piperidine | 90–99 | 99.0–99.6 | 1H NMR, 13C NMR, Elemental Analysis |
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(Trifluoromethoxy)phenoxy)phenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-(4-(Trifluoromethoxy)phenoxy)phenyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoromethoxy group.
Mechanism of Action
The mechanism of action of N-(2-(4-(Trifluoromethoxy)phenoxy)phenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Modifications
The following table summarizes structural analogs of the target compound, highlighting substituent variations and their implications:
Analysis of Substituent Effects
Trifluoromethoxy vs. Trifluoromethyl Groups
- The target compound’s 4-(trifluoromethoxy)phenoxy group provides strong electron-withdrawing effects and metabolic stability due to the C-O-CF₃ linkage . In contrast, analogs with trifluoromethyl groups (e.g., ) exhibit greater hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .
Phenoxy Linkers vs. Sulfonyl/Heterocyclic Replacements
- The biphenyl ether scaffold in the target compound allows conformational flexibility, facilitating interactions with hydrophobic pockets in enzymes like kinases or GPCRs. Analogs with sulfonyl linkers (e.g., ) show stronger hydrogen-bonding capacity, making them potent MMP inhibitors .
- Pyrimidine () or triazine () cores introduce planar aromatic systems, favoring stacking interactions in nucleic acid or ATP-binding domains .
Halogenated Substituents
- Chlorophenoxy () and bromophenyl () groups increase lipophilicity and van der Waals interactions. However, bromine’s larger atomic radius may sterically hinder binding in compact active sites .
Piperidine-4-Carboxamide Modifications
- N-methylcarbamoyl () or N-hydroxy () side chains modulate hydrogen-bond donor/acceptor profiles, influencing target selectivity. For example, hydroxy groups in MMP inhibitors chelate catalytic zinc ions .
Pharmacokinetic and Selectivity Considerations
- Metabolic Stability : The trifluoromethoxy group in the target compound resists oxidative metabolism compared to methoxy or methyl groups, extending half-life .
- Selectivity : Analogs with bulky tert-butyl groups () exhibit reduced off-target effects but may suffer from poor bioavailability due to high molecular weight .
- Solubility: Sulfonyl-containing analogs () demonstrate superior aqueous solubility, making them suitable for intravenous formulations, whereas chlorophenoxy derivatives () may require prodrug strategies .
Biological Activity
N-(2-(4-(Trifluoromethoxy)phenoxy)phenyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a trifluoromethoxy group, which significantly influences its pharmacological properties. The molecular formula is , and it has a molecular weight of approximately 368.36 g/mol. The trifluoromethoxy group enhances hydrophobic interactions, potentially increasing binding affinity to biological targets .
The mechanism of action for this compound involves:
- Target Interaction : The trifluoromethoxy group allows for enhanced interaction with hydrophobic pockets in proteins, which may lead to inhibition or modulation of enzyme activity.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes, contributing to its therapeutic effects .
Biological Activity
Research has indicated various biological activities associated with this compound:
-
Anticancer Activity :
- In vitro studies have shown that this compound exhibits potent inhibitory effects on cancer cell proliferation. For instance, it demonstrated an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line, indicating strong anticancer potential .
- The compound also inhibited lung metastasis in animal models, outperforming known treatments like TAE226 .
-
Anti-inflammatory Properties :
- The compound has been explored for its anti-inflammatory effects, potentially acting through modulation of inflammatory pathways.
- Selectivity and Toxicity :
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below.
| Compound Name | IC50 (μM) | Mechanism | Notes |
|---|---|---|---|
| N-(4-(Trifluoromethoxy)phenyl)piperidine-4-carboxamide | 0.15 | Enzyme Inhibition | Similar structure but less potent |
| N-(2-(Trifluoromethoxy)phenoxy)phenyl)piperidine-4-carboxamide | 0.20 | Enzyme Inhibition | Moderate activity |
| This compound | 0.126 | Enzyme Inhibition | Most potent among analogs |
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Study on Breast Cancer : A study involving MDA-MB-231 cells demonstrated that treatment with this compound led to significant apoptosis induction and cell cycle arrest at the G2/M phase, suggesting its potential as a chemotherapeutic agent .
- Inflammation Model : In a murine model of inflammation, the compound reduced pro-inflammatory cytokine levels significantly compared to control groups, indicating its therapeutic potential in inflammatory diseases.
Q & A
Q. What are the optimal synthetic routes for N-(2-(4-(Trifluoromethoxy)phenoxy)phenyl)piperidine-4-carboxamide, and how can purity be ensured?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with the coupling of trifluoromethoxy-substituted phenols with halogenated phenyl intermediates. For example, describes a piperidine carboxamide synthesis via nucleophilic substitution and amide bond formation under anhydrous conditions (e.g., using DCM as a solvent and carbodiimide coupling agents). Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization. Purity validation requires HPLC (≥98% by area normalization) and mass spectrometry to confirm molecular weight .
Q. How is the compound structurally characterized to confirm its identity and stability?
Methodological Answer:
- Spectroscopy: Use -NMR and -NMR to verify proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–7.5 ppm, trifluoromethoxy signals at δ ~148 ppm in -NMR) .
- Crystallography: Single-crystal X-ray diffraction (as in ) provides bond lengths, angles, and packing motifs. For example, analogous compounds show piperidine ring puckering (e.g., chair conformation) and hydrogen-bonding networks critical for stability .
- Thermal Analysis: Differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions, ensuring batch consistency .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the piperidine or phenoxy moieties) impact biological activity and selectivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
- Replace the trifluoromethoxy group with methoxy or chloro substituents () to assess changes in lipophilicity (logP) and metabolic stability. Fluorinated groups enhance blood-brain barrier penetration in neuroactive compounds .
- Modify the piperidine ring (e.g., N-methylation or introduction of sp-hybridized carbons) to alter binding kinetics to target receptors. shows that fluorination at the piperidine 3-position increases target affinity in kinase inhibitors .
- Computational Modeling: Use molecular docking (AutoDock Vina) and MD simulations to predict binding poses in enzymes like CYP450 isoforms, guiding rational design .
Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic Profiling:
- Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify poor bioavailability. For instance, trifluoromethoxy groups reduce oxidative metabolism but may increase plasma protein binding, limiting free drug concentrations .
- Use LC-MS/MS to quantify tissue distribution in rodent models, correlating with efficacy in disease models (e.g., neuropathic pain assays) .
- Formulation Optimization: Encapsulate the compound in PEGylated liposomes () to enhance solubility and prolong half-life. Dynamic light scattering (DLS) monitors nanoparticle size and polydispersity .
Q. How can crystallographic data inform polymorph screening and co-crystal engineering?
Methodological Answer:
- Polymorph Screening: Conduct solvent-mediated crystallization trials (e.g., using ethanol/water mixtures) and analyze via powder XRD. ’s monoclinic crystal system (space group P2/c) suggests similar packing for the target compound .
- Co-crystal Design: Co-form with succinic acid or caffeine () to improve dissolution rates. Phase diagrams constructed via thermal microscopy identify eutectic points .
Data Contradiction Analysis
Example: Discrepancies in reported IC values across enzymatic assays.
- Root Cause: Variability in assay conditions (e.g., ATP concentrations in kinase assays) or enzyme isoforms (e.g., CYP3A4 vs. CYP2D6 metabolism).
- Resolution: Standardize protocols (e.g., CEREP Panels) and validate using orthogonal methods (SPR for binding kinetics, cell-based reporter assays for functional activity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
